molecular formula C10H10N4O2 B8454383 methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate

methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate

Cat. No. B8454383
M. Wt: 218.21 g/mol
InChI Key: NUZZXNSRIHUVIS-UHFFFAOYSA-N
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Patent
US08133908B2

Procedure details

DMF (1.5 ml) was added to a mixture of methyl 3-iodo-6-methyl-2-pyridinecarboxylate D36 (100 mg), 1H-1,2,3-triazole (49.9 mg, 0.722 mmol), (1R,2R)—N,N′-dimethyl-1,2-cyclohexanediamine (10.27 mg, 0.072 mmol), CuI (3.44 mg, 0.018 mmol) and Cs2CO3 carbonate (235 mg, 0.722 mmol) in a microwave vial. The mixture was degassed via three vacuum/nitrogen cycles then irradiated in a single mode microwave reactor to 120° C. for 20 minutes. The mixture was irradiated in a single mode microwave reactor to 120° C. for a further 40 minutes. The reaction mixture was cooled and filtered washing the solids with EtOAc. The solids were dissolved in pH=3 buffer solution (5 ml); UPLC check of this aqueous solution showed it contained a considerable quantity of 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylic acid. The aqueous phase was extracted repeatedly with DCM; the combined DCM extracts were diluted with MeOH (50 ml) and treated with TMS-diazomethane. The volatiles were evaporated to give a yellow residue that was purified by flash chromatography on silica gel (Biotage, SNAP 10 g column, 10%-50% EtOAc/Cy) to give the title compound D39 (38 mg) as a white solid. UPLC (Basic QC_POS—50-800): rt=0.57 minutes, peak observed: 219 (M+1). C10H10N4O2 requires 218. 1H NMR (400 MHz, CDCl3) δ ppm 8.20 (d, 1 H), 7.87 (s, 2 H), 7.44 (d, 1 H), 3.94 (s, 3 H), 2.71 (s, 3 H).
Quantity
49.9 mg
Type
reactant
Reaction Step One
Quantity
10.27 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3 carbonate
Quantity
235 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
3.44 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[NH:13]1[CH:17]=[CH:16][N:15]=[N:14]1.CN[C@@H]1CCCC[C@H]1NC.C([O-])([O-])=O.[Cs+].[Cs+].C(=O)([O-])[O-]>[Cu]I.CN(C=O)C>[CH3:8][C:5]1[N:4]=[C:3]([C:9]([O:11][CH3:12])=[O:10])[C:2]([N:14]2[N:15]=[CH:16][CH:17]=[N:13]2)=[CH:7][CH:6]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
49.9 mg
Type
reactant
Smiles
N1N=NC=C1
Step Two
Name
Quantity
10.27 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Three
Name
Cs2CO3 carbonate
Quantity
235 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+].C([O-])([O-])=O
Step Four
Name
CuI
Quantity
3.44 mg
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C(=NC(=CC1)C)C(=O)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed via three vacuum/nitrogen cycles
CUSTOM
Type
CUSTOM
Details
then irradiated in a single mode microwave reactor to 120° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was irradiated in a single mode microwave reactor to 120° C. for a further 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the solids with EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in pH=3 buffer solution (5 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted repeatedly with DCM
ADDITION
Type
ADDITION
Details
the combined DCM extracts were diluted with MeOH (50 ml)
ADDITION
Type
ADDITION
Details
treated with TMS-diazomethane
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (Biotage, SNAP 10 g column, 10%-50% EtOAc/Cy)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=N1)C(=O)OC)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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